N-[(Z)-(2-fluorophenyl)methylideneamino]-2,2-diphenylacetamide
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Overview
Description
N-[(Z)-(2-fluorophenyl)methylideneamino]-2,2-diphenylacetamide is a synthetic organic compound. This compound falls under the category of Schiff bases, typically characterized by a C=N double bond formed by the condensation of an amine and an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: : The primary method for synthesizing this compound involves the condensation of 2-fluorobenzaldehyde with 2,2-diphenylacetamide.
Reaction Conditions: : This reaction is usually carried out in the presence of a suitable acid catalyst, under mild heating conditions.
Purification: : The crude product is purified using recrystallization techniques, typically in solvents such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the same condensation reaction can be employed, but on a larger scale, requiring optimized reaction parameters and efficient purification techniques to ensure high yield and purity. Continuous flow reactors and automated crystallization units may be utilized for industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: : It may undergo reduction reactions, typically reducing the imine group (C=N) to an amine (C-N).
Substitution: : The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Typical nucleophiles like halides or organometallic compounds.
Major Products
Oxidation Products: : Oxidation of the imine group may yield corresponding nitriles or oxides.
Reduction Products: : Reduction typically results in the formation of corresponding amines.
Substitution Products: : Replacement of the fluorine atom by other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules, given its reactive imine group.
Biology
In biological research, compounds like this one are investigated for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
There is ongoing research into its potential therapeutic applications, particularly in the development of novel pharmaceuticals that target specific molecular pathways.
Industry
In industry, such compounds can be used in the synthesis of dyes, pigments, and as intermediates in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-[(Z)-(2-fluorophenyl)methylideneamino]-2,2-diphenylacetamide exerts its effects largely depends on its interaction with molecular targets.
Molecular Targets: : It may bind to enzymes or receptors, influencing biological pathways.
Pathways Involved: : Such interactions can result in the inhibition or activation of specific biochemical pathways, leading to observed biological effects.
Comparison with Similar Compounds
Compared to other Schiff bases, N-[(Z)-(2-fluorophenyl)methylideneamino]-2,2-diphenylacetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties.
Similar Compounds
N-Benzylideneaniline: : Lacks the fluorine atom, hence different reactivity and applications.
N-(2-Chlorobenzylidene)-2,2-diphenylacetamide: : Similar structure but contains a chlorine atom instead of fluorine.
N-[(Z)-(4-methoxyphenyl)methylideneamino]-2,2-diphenylacetamide: : Contains a methoxy group, influencing its electronic properties and reactivity.
This comprehensive exploration of this compound highlights its significance in various fields, emphasizing the compound's synthetic utility, chemical behavior, and potential applications. Whether you're a chemist, biologist, or industrial researcher, the compound offers exciting avenues for exploration.
Properties
IUPAC Name |
N-[(Z)-(2-fluorophenyl)methylideneamino]-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-19-14-8-7-13-18(19)15-23-24-21(25)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,20H,(H,24,25)/b23-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAZYJWQLXZOW-HAHDFKILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C\C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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